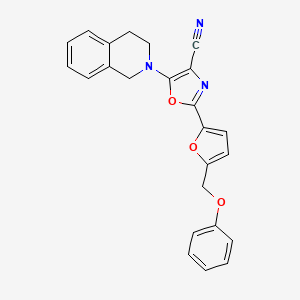
5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile is a complex organic compound often studied in the fields of medicinal chemistry and pharmacology. Its intricate structure features multiple functional groups, including an isoquinoline moiety, a furan ring, and an oxazole ring, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile typically involves multi-step organic reactions. A plausible route might include the formation of the oxazole ring through cyclization reactions, the furan ring via aldol condensation, and the incorporation of the isoquinoline derivative through nucleophilic substitution.
Industrial Production Methods: Industrial production may focus on optimizing reaction conditions for higher yield and purity. This could involve the use of catalysts, controlled temperature environments, and precise reactant stoichiometry to streamline the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation at specific sites, such as the furan ring, leading to the formation of furfural derivatives.
Reduction: Reduction reactions could target the oxazole or isoquinoline rings, potentially forming amines or alcohols.
Common Reagents and Conditions:
Oxidation: Typical reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents are common.
Substitution: Alkyl halides, acyl chlorides, or sulfonates under basic or acidic conditions.
Major Products Formed: The major products depend on the specific reaction type, but may include derivatives with altered electronic or steric properties, contributing to different biological activities.
Scientific Research Applications
The compound has broad applications in scientific research, especially within:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Explored for therapeutic potentials, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
Mechanism: The compound interacts with cellular targets through its multiple functional groups, influencing various pathways. The isoquinoline moiety might intercalate with DNA, while the furan and oxazole rings could participate in hydrogen bonding and hydrophobic interactions.
Molecular Targets and Pathways: Potential targets include enzymes involved in cell signaling, such as kinases, or structural proteins. These interactions can modulate pathways related to cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Isoquinoline derivatives: Such as berberine, known for its antimicrobial properties.
Oxazole derivatives: Like oxazolidinones, a class of synthetic antibiotics.
Furan derivatives: Such as furosemide, a common diuretic.
This comprehensive analysis covers the fundamental aspects of 5-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(5-(phenoxymethyl)furan-2-yl)oxazole-4-carbonitrile, shedding light on its potential and significance in various scientific fields.
Properties
IUPAC Name |
5-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[5-(phenoxymethyl)furan-2-yl]-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O3/c25-14-21-24(27-13-12-17-6-4-5-7-18(17)15-27)30-23(26-21)22-11-10-20(29-22)16-28-19-8-2-1-3-9-19/h1-11H,12-13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPGAXSICJWERG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=C(N=C(O3)C4=CC=C(O4)COC5=CC=CC=C5)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[2-[5-(Dimethylsulfamoyl)-2-methylanilino]-2-oxoethyl] 3,6-dichloropyridine-2-carboxylate](/img/structure/B2354224.png)
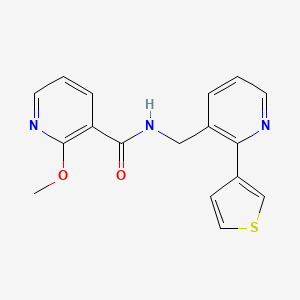
![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)
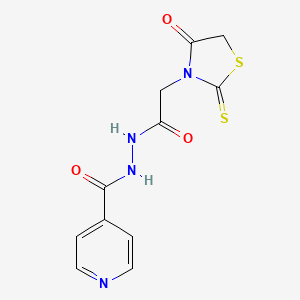
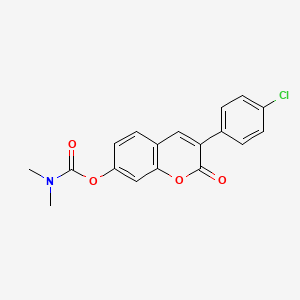

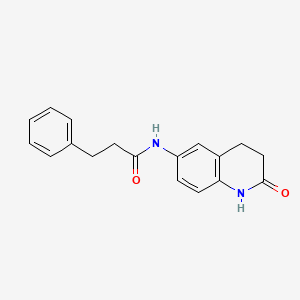

![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
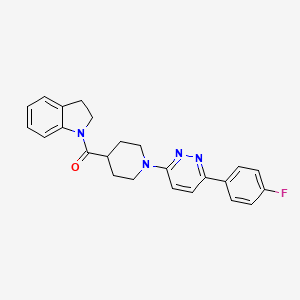
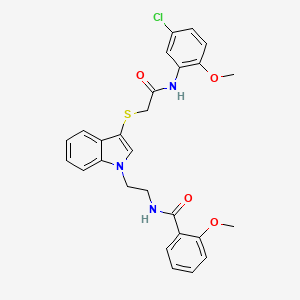
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)
